molecular formula C7H12ClNO2 B8098176 cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride

cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride

Cat. No.: B8098176
M. Wt: 177.63 g/mol
InChI Key: DKXUTVCDDGFMPM-LIQNOFJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique three-dimensional shape, which can influence its reactivity and interactions with biological molecules. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This often involves the use of strong bases or acids to facilitate the ring closure.

    Functional Group Modification:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to perform the cyclization and subsequent reactions in a controlled manner.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution Products: Compounds with new substituents replacing hydrogen atoms or other groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, influencing the activity and selectivity of catalysts.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Receptor Binding Studies: Used in studies to understand its interaction with biological receptors.

Medicine:

    Drug Development: Explored as a potential scaffold for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism by which cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may influence biochemical pathways by modulating the activity of key enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid: The free acid form without the hydrochloride salt.

    trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: The trans isomer with different spatial arrangement.

    3-Azabicyclo[4.1.0]heptane derivatives: Various derivatives with different substituents on the bicyclic structure.

Uniqueness:

    Structural Configuration: The cis configuration provides unique spatial properties that can influence its reactivity and interactions.

    Reactivity: The presence of the hydrochloride salt can affect its solubility and reactivity compared to the free acid or other derivatives.

This detailed overview covers the essential aspects of cis-3-Azabicyclo[410]heptane-2-carboxylic acid hydrochloride, from its synthesis to its applications and unique properties

Properties

IUPAC Name

(1R,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXUTVCDDGFMPM-LIQNOFJUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2C1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC([C@H]2[C@@H]1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.